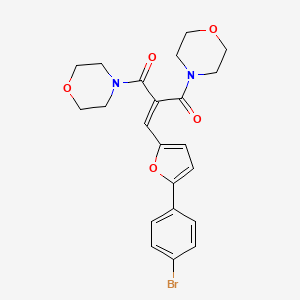

2-((5-(4-Bromophenyl)furan-2-yl)methylene)-1,3-dimorpholinopropane-1,3-dione

説明

2-((5-(4-Bromophenyl)furan-2-yl)methylene)-1,3-dimorpholinopropane-1,3-dione is a synthetic compound featuring a furan core substituted with a 4-bromophenyl group at the 5-position, conjugated to a propanedione scaffold modified with morpholine rings. The propanedione moiety may confer electrophilic reactivity, making it a candidate for nucleophilic targeting in biological systems.

特性

IUPAC Name |

2-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1,3-dimorpholin-4-ylpropane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrN2O5/c23-17-3-1-16(2-4-17)20-6-5-18(30-20)15-19(21(26)24-7-11-28-12-8-24)22(27)25-9-13-29-14-10-25/h1-6,15H,7-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKXNCKVFICGIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BrN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Bromophenyl)furan-2-yl)methylene)-1,3-dimorpholinopropane-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Furan Formation: The furan ring is synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

Methylene Linkage: The methylene group is introduced via a condensation reaction, often using formaldehyde or a similar reagent.

Dimorpholinopropane-1,3-dione Formation: The final step involves the formation of the dimorpholinopropane-1,3-dione structure through a cyclization reaction involving morpholine and a suitable dione precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to enhance yield and purity.

化学反応の分析

Types of Reactions

2-((5-(4-Bromophenyl)furan-2-yl)methylene)-1,3-dimorpholinopropane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as Pd/C and hydrogen gas or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium thiolate (NaSR) are used under basic conditions.

Major Products

Oxidation: Furanones or other oxidized furan derivatives.

Reduction: Phenyl-substituted derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2-((5-(4-Bromophenyl)furan-2-yl)methylene)-1,3-dimorpholinopropane-1,3-dione has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals.

作用機序

The mechanism of action of 2-((5-(4-Bromophenyl)furan-2-yl)methylene)-1,3-dimorpholinopropane-1,3-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group and furan ring are known to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.

類似化合物との比較

Key Observations :

- Bromophenyl vs.

- Morpholine vs. Thiazole/Thiosemicarbazone : Morpholine’s oxygen atom enhances solubility, whereas thiazole/thiosemicarbazone groups improve bioactivity via sulfur-mediated interactions .

Spectroscopic and Analytical Comparison

Table 1: Spectral Data for Selected Compounds

Notes:

- The target compound’s IR spectrum would differ due to morpholine C-O stretches (1100–1250 cm⁻¹) and propanedione C=O peaks (~1700 cm⁻¹), contrasting with thiazole C-S (688 cm⁻¹) and thiosemicarbazone N-H (3186 cm⁻¹) bands .

- ¹H-NMR signals for the bromophenyl group (δ ~7.4–8.3 ppm) are consistent across analogs, while morpholine protons would appear as multiplets near δ 3.5–4.0 ppm .

Table 2: Bioactivity of Structural Analogs

SAR Insights :

- Antifungal Activity : Chloro/nitrophenyl-thiazole hybrids show moderate activity (MIC = 250 µg/mL) but are less potent than fluconazole (MIC = 2 µg/mL). Bromophenyl substitution may enhance membrane penetration but requires validation .

- Anticancer Potential: Thiosemicarbazone derivatives with chloro substituents exhibit selective toxicity (IC50 = 125 µg/mL for MCF-7), suggesting that the target compound’s morpholine groups might reduce cytotoxicity compared to thiazole-based analogs .

生物活性

The compound 2-((5-(4-Bromophenyl)furan-2-yl)methylene)-1,3-dimorpholinopropane-1,3-dione is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure contains a furan ring substituted with a bromophenyl group, along with a dimorpholino moiety linked to a dione functional group. This unique combination may contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research has indicated that compounds featuring furan derivatives exhibit significant antibacterial properties. For instance, studies on related furan compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-((5-(4-Bromophenyl)furan-2-yl)methylene)-1,3-dimorpholinopropane-1,3-dione | E. coli | TBD |

| Related Furan Derivative | S. aureus | 64 µg/mL |

2. Anticancer Activity

Furan derivatives have also been studied for their anticancer properties. Compounds similar to the one have been shown to inhibit cell proliferation in various cancer cell lines. For example, some derivatives were effective against breast cancer cell lines such as MDA-MB468 and MCF-7 . The proposed mechanism includes the inhibition of topoisomerase I, which is crucial for DNA replication.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-((5-(4-Bromophenyl)furan-2-yl)methylene)-1,3-dimorpholinopropane-1,3-dione | MDA-MB468 | TBD |

| Related Furan Derivative | MCF-7 | TBD |

3. Antioxidant Properties

The presence of multiple functional groups in the compound suggests potential antioxidant activity. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thus protecting cells from oxidative stress .

The biological activity of 2-((5-(4-Bromophenyl)furan-2-yl)methylene)-1,3-dimorpholinopropane-1,3-dione is hypothesized to involve:

- Interaction with Enzymes : The dimorpholino group may interact with various enzymes involved in metabolic pathways.

- Cell Membrane Disruption : The lipophilic nature of the furan ring could facilitate membrane penetration, leading to cell lysis in bacteria.

Case Studies and Research Findings

Several studies have investigated the biological significance of compounds related to 2-((5-(4-Bromophenyl)furan-2-yl)methylene)-1,3-dimorpholinopropane-1,3-dione:

- Antibacterial Study : A study focused on N-(4-bromophenyl)furan derivatives showed promising results against multidrug-resistant strains like A. baumannii, emphasizing the need for further exploration of similar compounds .

- Anticancer Evaluation : In vitro assays demonstrated that certain furan derivatives can inhibit cancer cell growth effectively at low concentrations, indicating their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。